molecular formula C₂₇H₃₂D₇ClN₂O₄ B1146646 Verapamil-D7 Hydrochloride CAS No. 1188265-55-5

Verapamil-D7 Hydrochloride

Cat. No.: B1146646
CAS No.: 1188265-55-5
M. Wt: 498.11
Attention: For research use only. Not for human or veterinary use.
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Description

Verapamil-D7 Hydrochloride is a deuterated form of Verapamil Hydrochloride, a phenylalkylamine calcium channel blocker. It is primarily used in scientific research to study the pharmacokinetics and metabolism of Verapamil. The deuterium atoms in this compound replace hydrogen atoms, providing a stable isotope that can be traced more easily in biological systems.

Mechanism of Action

Target of Action

Verapamil-D7 Hydrochloride, a deuterated form of Verapamil Hydrochloride , primarily targets the L-type calcium channels . These channels are crucial for the influx of calcium ions into smooth muscle cells and cardiac muscle cells . The compound also targets the Cav1.2 channel .

Mode of Action

This compound acts as a calcium channel blocker . It inhibits the entry of calcium ions into these cells, leading to relaxation of the blood vessels and decreased cardiac contractility . This interaction results in a reduction of the heart’s workload and an increase in the supply of blood and oxygen to the heart .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit the Thioredoxin-Interacting Protein/NLRP3 pathways , which play a critical role in the pathogenesis of non-alcoholic fatty liver disease . The compound also induces Cholecystokinin (CCK) , a peptide hormone known for its role in nutrient digestion and insulin secretion .

Pharmacokinetics

This compound is rapidly metabolized following intravenous administration . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties significantly impact its bioavailability . The deuterium substitution in this compound allows for more precise analysis in pharmacokinetics and drug metabolism studies .

Result of Action

The molecular and cellular effects of this compound’s action are far-reaching. It significantly boosts β-cell proliferation, enhances glucose-stimulated insulin secretion, and fortifies cellular resilience . It also causes DNA damage and upregulates expression of hsp70, cat, and sod in the liver .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of the drug in aquatic ecosystems can impact non-target life forms, including fish . Moreover, photochemical products of Verapamil significantly lower the number of juveniles, number of clutches, and body size of Daphnia .

Biochemical Analysis

Biochemical Properties

Verapamil-D7 Hydrochloride interacts with various enzymes and proteins. It binds to Ca v 1.2, a subunit of L-type voltage-dependent calcium channels, in a voltage- and frequency-dependent manner and inhibits calcium influx . This interaction plays a crucial role in its biochemical reactions .

Cellular Effects

This compound has compelling cytoprotective and proliferative effects on pancreatic β-cells amidst diabetic stressors . It significantly boosts β-cell proliferation, enhances glucose-stimulated insulin secretion, and fortifies cellular resilience . It also influences cell function by inducing cholecystokinin (CCK), a peptide hormone known for its role in nutrient digestion and insulin secretion .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the calcium ion (and possibly sodium ion) influx through slow channels into conductile and contractile myocardial cells and vascular smooth muscle cells . This inhibition slows AV conduction and prolongs the effective refractory period within the AV node in a rate-related manner .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. In vitro, Echinococcus granulosus protoscoleces could be killed by this compound at a concentration of 0.5 μg/ml or higher within 8 days . The ultrastructure of protoscoleces was damaged, accompanied by obvious calcium loss and downregulation of CaMKII mRNA expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Transdermal administration of this compound into diet-induced obese mice drastically improved glucose tolerance and insulin sensitivity and alleviated metabolic derangements associated with Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD) .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized predominantly via N-desmethylation and/or N-desalkylation, producing D-617, D-620, and norverapamil . Additional metabolites are the O-demethylated products .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is available as a sterile solution for intravenous injection . It is soluble in water, chloroform, and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Verapamil-D7 Hydrochloride involves the incorporation of deuterium atoms into the Verapamil molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis using deuterated reagents or hydrogen-deuterium exchange.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions: Verapamil-D7 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form metabolites.

    Reduction: Reduction reactions can modify the functional groups in the molecule.

    Substitution: Substitution reactions can occur at specific sites in the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles.

Major Products:

    Oxidation Products: Metabolites with modified functional groups.

    Reduction Products: Reduced forms of the original molecule.

    Substitution Products: Molecules with substituted functional groups.

Scientific Research Applications

Verapamil-D7 Hydrochloride has a wide range of applications in scientific research:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Verapamil in biological systems.

    Metabolism Studies: Helps in identifying and quantifying metabolites of Verapamil.

    Drug Interaction Studies: Used to investigate interactions between Verapamil and other drugs.

    Biological Research: Employed in studies related to calcium channel blocking and its effects on cellular processes.

    Medical Research: Used in the development of new therapeutic agents and in understanding the mechanism of action of Verapamil.

Comparison with Similar Compounds

Verapamil-D7 Hydrochloride is unique due to its deuterium content, which provides advantages in tracing and studying the compound in biological systems. Similar compounds include:

    Verapamil Hydrochloride: The non-deuterated form used in clinical settings.

    Diltiazem: Another calcium channel blocker with similar therapeutic uses.

    Nifedipine: A dihydropyridine calcium channel blocker with different chemical structure but similar pharmacological effects.

This compound stands out due to its enhanced stability and traceability in research applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/i1D3,2D3,20D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQPXTMNIUCOSY-OMVHPOPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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